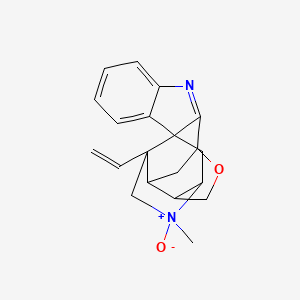
Koumine N-oxide
描述
Koumine N-oxide is a natural alkaloid compound isolated from the herb Gelsemium elegans. It has a molecular formula of C20H22N2O2 and a molecular weight of 322.41 g/mol . This compound is known for its various biological activities, including anti-tumor, anxiolytic, and analgesic properties .
准备方法
Synthetic Routes and Reaction Conditions: Koumine N-oxide can be synthesized through the oxidation of koumine, a major alkaloid found in Gelsemium elegans. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide, sodium percarbonate, or urea-hydrogen peroxide adduct (UHP) under mild reaction conditions . For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as a solvent has been reported to yield high efficiency and good yields .
Industrial Production Methods: Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process is designed to be safer, greener, and more efficient compared to traditional batch reactors .
化学反应分析
Types of Reactions: Koumine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to koumine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium percarbonate, and UHP are commonly used oxidizing agents
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: More oxidized derivatives of this compound.
Reduction: Koumine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Koumine N-oxide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other alkaloid derivatives.
Biology: Studied for its effects on cellular processes, including apoptosis and inflammation.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor, anxiolytic, and analgesic properties
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
作用机制
Koumine N-oxide exerts its effects through various molecular targets and pathways:
Anti-apoptotic Effect: Suppresses the production of reactive oxygen species (ROS), inhibits the activation of p53, and modulates mitochondrial apoptotic pathways.
Anti-inflammatory Effect: Inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by suppressing the NF-κB, ERK, and p38 pathways.
相似化合物的比较
Koumine N-oxide is unique compared to other similar alkaloids due to its specific biological activities and molecular targets. Similar compounds include:
Koumine: The parent compound, which also exhibits anti-tumor and anxiolytic properties.
Gelsemine: Another alkaloid from Gelsemium elegans with similar biological activities.
Gelsevirine: An alkaloid with analgesic properties.
This compound stands out due to its specific anti-apoptotic and anti-inflammatory mechanisms, making it a valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19-11-22(2,23)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-24-17/h3-7,12,14,16-17H,1,8-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISZCFMVBRTVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















